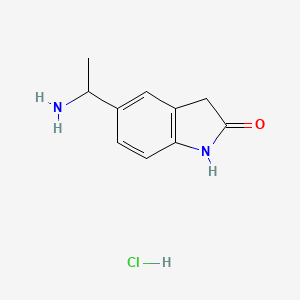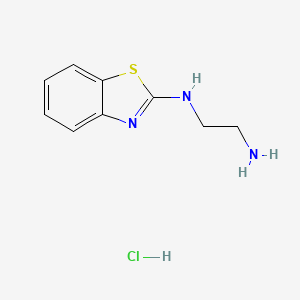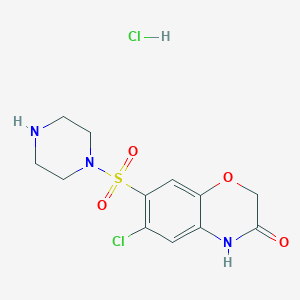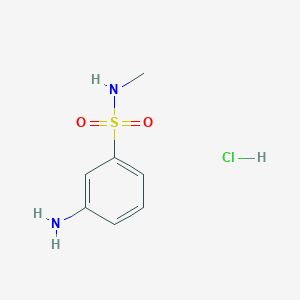
3-Bromo-5-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also involved in the preparation of phenylboronic catechol esters and determination of Lewis acidity .
Synthesis Analysis
The synthesis of 3-Bromo-5-(trifluoromethyl)phenylboronic acid involves several steps. The compound is often used in Suzuki-Miyaura cross-coupling reactions, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also involved in the preparation of multisubstituted olefins and conjugate dienes .Molecular Structure Analysis
The molecular weight of 3-Bromo-5-(trifluoromethyl)phenylboronic acid is 268.83 . The InChI code is 1S/C7H5BBrF3O2/c9-6-2-4 (7 (10,11)12)1-5 (3-6)8 (13)14/h1-3,13-14H .Chemical Reactions Analysis
3-Bromo-5-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)phenylboronic acid include a melting point of 177-180 °C . It has a molecular weight of 268.82 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 351.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-5-(trifluoromethyl)phenylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds and is extensively applied in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Benzopyranone Derivatives
This compound is instrumental in synthesizing benzopyranone derivatives, which are known to modulate GABAA receptors . These receptors are significant in neuroscience research as they play a crucial role in mediating the inhibitory effects of GABA in the central nervous system.
Preparation of Multisubstituted Olefins
The boronic acid derivative is utilized in the preparation of multisubstituted olefins . These olefins are important intermediates in organic synthesis and have applications in creating complex molecular architectures found in natural products and drugs.
Determination of Lewis Acidity
Researchers use 3-Bromo-5-(trifluoromethyl)phenylboronic acid to prepare phenylboronic catechol esters, which are then used to determine Lewis acidity . This property is essential for understanding the reactivity and catalytic potential of various chemical species.
Aerobic Oxidative Cross-Coupling
The compound finds application in aerobic oxidative cross-coupling reactions . These reactions are valuable for introducing functional groups into aromatic compounds, which is beneficial for developing new materials and chemicals.
Synthesis of Fluorinated Aromatic Poly(Ether-Amide)s
Finally, 3-Bromo-5-(trifluoromethyl)phenylboronic acid is used in the synthesis of fluorinated aromatic poly(ether-amide)s . These polymers have exceptional thermal and chemical stability, making them suitable for high-performance applications in the aerospace and electronics industries.
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, fluorohydroquinolineethanol as a CETP inhibitor, biaryl amides with muscarinic acetylcholine receptor subtype M1 agonist activity, C2-aryl pyrrolobenzodiasepine antitumor agents, and piperazine-bisamide for obesity treatments .
Wirkmechanismus
Target of Action
The primary target of the compound 3-Bromo-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Bromo-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as those in the 3-Bromo-5-(trifluoromethyl)phenylboronic acid, are transferred from boron to palladium .
Biochemical Pathways
The 3-Bromo-5-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular and cellular effects of the action of 3-Bromo-5-(trifluoromethyl)phenylboronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a result of the compound’s role in the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored at temperatures between 2-8°C . Additionally, it should be kept away from heat, flames, and sparks .
Eigenschaften
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYUDGIATDPECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660197 | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-64-0 | |
| Record name | B-[3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
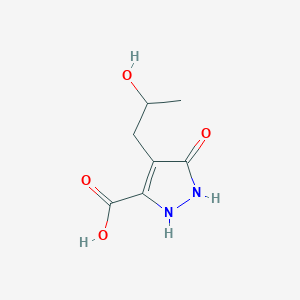
![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
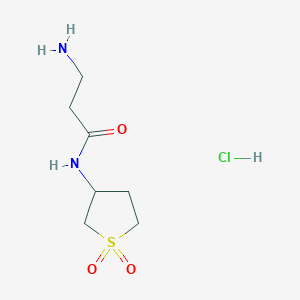
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
